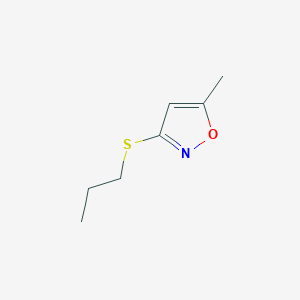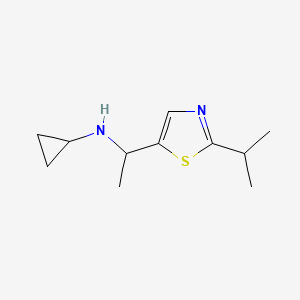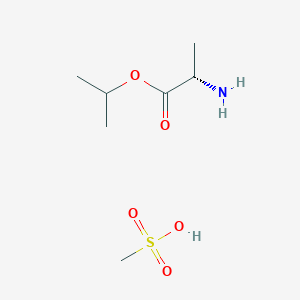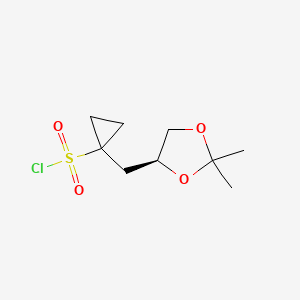
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride compound. Sulfonyl chlorides are a class of organic compounds containing the functional group R-SO2-Cl. They are widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonylureas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds.
Introduction of the dioxolane group: The dioxolane ring can be introduced via acetalization reactions involving diols and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Oxidation and reduction: Depending on the reaction conditions, the compound can undergo oxidation or reduction reactions, although these are less common for sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: Catalysts such as bases (e.g., triethylamine) or acids (e.g., HCl) may be used to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonylureas, and other sulfonyl derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Wissenschaftliche Forschungsanwendungen
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonylurea functionalities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonylurea derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of chloride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with enhanced reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to its chiral nature and the presence of both cyclopropane and dioxolane rings. These structural features can impart specific reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C9H15ClO4S |
|---|---|
Molekulargewicht |
254.73 g/mol |
IUPAC-Name |
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO4S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
XZKWFWOCXKFYCF-ZETCQYMHSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)CC2(CC2)S(=O)(=O)Cl)C |
Kanonische SMILES |
CC1(OCC(O1)CC2(CC2)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



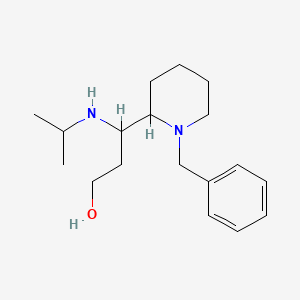
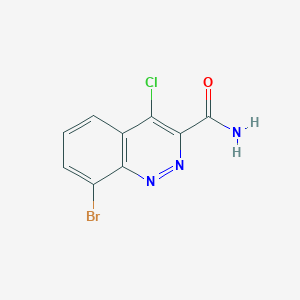
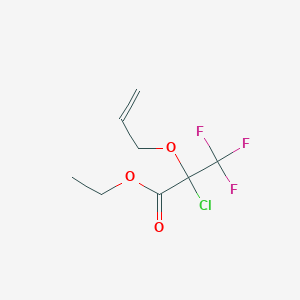
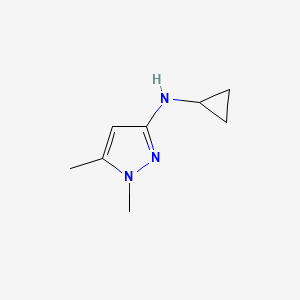
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
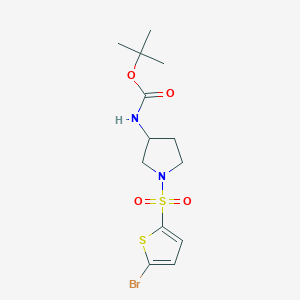
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
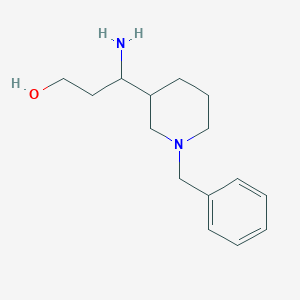
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
